Tert-butyl 6-hydroxyhexanoate

Descripción general

Descripción

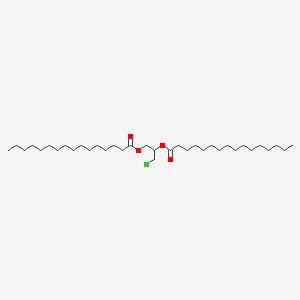

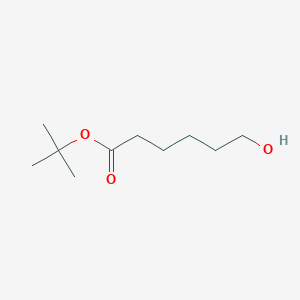

Tert-butyl 6-hydroxyhexanoate is a simple aliphatic tert-butyl ester with a terminal hydroxyl group . This compound presents a useful organic fragment for synthesis . It is a linker with a hydroxyl group and a t-butyl ester. The hydroxyl group allows for further derivatization or replacement with many other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

The synthesis of Tert-butyl 6-hydroxyhexanoate has been reported in the literature. For instance, one method involves the reaction of 6-hexanolactone with i-BuOH in DCM followed by i-BuOK, which was stirred and heated to reflux for 3 hours . Another method involves the reaction of tert-butyl 6-bromohexanoate with sodium acetate and ethylenediamine .

Molecular Structure Analysis

The molecular formula of Tert-butyl 6-hydroxyhexanoate is C10H20O3 . It has a molecular weight of 188.264 Da . The InChI key is AKNVIQFNWMMKEE-UHFFFAOYSA-N .

Chemical Reactions Analysis

Tert-butyl 6-hydroxyhexanoate can undergo various chemical reactions. For instance, it can be used in the synthesis of a phosphorylcholine ester for studies on phosphorylcholine-binding immunoglobulins . It can also be reduced to form (3R,5R)-2 in a conversion of > 99.0 % and dep > 99.5 % .

Physical And Chemical Properties Analysis

Tert-butyl 6-hydroxyhexanoate is a liquid at room temperature . It has a density of 1.0±0.1 g/cm³ . Its boiling point is 246.8±23.0 °C at 760 mmHg . The vapor pressure is 0.0±1.1 mmHg at 25°C . The flash point is 90.8±15.4 °C . The compound has 3 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds .

Aplicaciones Científicas De Investigación

Synthesis of Phosphorylcholine Esters

Tert-butyl 6-hydroxyhexanoate: has been utilized in the synthesis of phosphorylcholine esters. These esters are significant for immunological studies, particularly those focusing on phosphorylcholine-binding immunoglobulins . The terminal hydroxyl group in the compound provides a reactive site for esterification, making it a valuable building block in biochemistry.

Organic Synthesis Building Block

As a simple aliphatic tert-butyl ester with a terminal hydroxyl group, Tert-butyl 6-hydroxyhexanoate serves as a versatile organic fragment for synthesis . It offers a straightforward route for the introduction of the tert-butyl ester moiety into larger organic molecules, which can be beneficial in increasing molecular complexity in synthetic chemistry.

Enzymatic Synthesis of Chiral Synthons

The compound is a precursor in the highly efficient enzymatic synthesis of chiral synthons, such as tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate . These synthons are crucial for the production of cholesterol-lowering drugs like atorvastatin and rosuvastatin, highlighting its importance in pharmaceutical manufacturing.

Material Science and Nanopatterning

In material science, particularly in lithography and nanopatterning, Tert-butyl 6-hydroxyhexanoate derivatives play a role in the development of photoresists used in 193nm dry lithography for chip production . The compound’s structure allows for functionalization that can improve the performance of photoresists.

Ligand Synthesis for Catalysis

The compound is also involved in the synthesis of ligands, such as Buchwald phosphine ligands, which are essential for catalytic reactions in organic chemistry . These ligands facilitate C-C, C-N, and C-O bond formation, which are foundational reactions in chemical synthesis.

Carbohydrate Research

In the field of carbohydrate research, Tert-butyl 6-hydroxyhexanoate is used as a protected carbohydrate building block . This enables more efficient syntheses of carbohydrates and their biologically active glycoconjugate analogs, which are increasingly recognized as important biomolecules.

Extractables and Leachables Studies

The compound is identified in extractables and leachables studies related to single-use equipment in pharmaceutical processes . Its identification and quantification are crucial for ensuring the safety and efficacy of pharmaceutical products.

Advanced Chemical Space Exploration

Lastly, Tert-butyl 6-hydroxyhexanoate is part of innovative building blocks developed for expanding access to uncharted landscape in chemical space . This exploration is vital for discovering new molecules with potential applications in various scientific fields.

Safety and Hazards

Tert-butyl 6-hydroxyhexanoate is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tert-butyl 6-hydroxyhexanoate is primarily used as a linker in biochemical research . The compound’s primary targets are typically other reactive functional groups, which it can bind to through its hydroxyl group .

Mode of Action

The compound interacts with its targets through its hydroxyl group, which allows for further derivatization or replacement with many other reactive functional groups . The tert-butyl protected carboxyl group can be deprotected under acidic conditions .

Biochemical Pathways

The specific biochemical pathways affected by Tert-butyl 6-hydroxyhexanoate depend on the functional groups it is bound to. It has been utilized in the synthesis of a phosphorylcholine ester for studies on phosphorylcholine-binding immunoglobulins .

Result of Action

The molecular and cellular effects of Tert-butyl 6-hydroxyhexanoate’s action depend on the functional groups it is bound to and the biochemical pathways it affects. For example, when used in the synthesis of a phosphorylcholine ester, it can affect the function of phosphorylcholine-binding immunoglobulins .

Action Environment

The action, efficacy, and stability of Tert-butyl 6-hydroxyhexanoate can be influenced by various environmental factors. For instance, the tert-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action.

Propiedades

IUPAC Name |

tert-butyl 6-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-10(2,3)13-9(12)7-5-4-6-8-11/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNVIQFNWMMKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542071 | |

| Record name | tert-Butyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-hydroxyhexanoate | |

CAS RN |

73839-20-0 | |

| Record name | tert-Butyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 6-hydroxyhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.